4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substituents. The base structure consists of a piperidine ring (hexahydropyridine) substituted at the 4-position with a phenoxy group that bears two distinct substituents: a secondary butyl group at the 2-position and a chlorine atom at the 4-position of the phenyl ring. The complete International Union of Pure and Applied Chemistry name reflects this structural complexity as 4-(4-butan-2-yl-2-chlorophenoxy)piperidine hydrochloride, where the butan-2-yl designation specifically indicates the secondary butyl configuration.
The molecular formula for this compound is C₁₅H₂₂ClNO for the free base, with the hydrochloride salt adding an additional chloride ion to yield C₁₅H₂₃Cl₂NO. The molecular weight calculations reveal 304.3 grams per mole for the hydrochloride salt, representing a significant molecular mass that influences both physicochemical properties and biological distribution characteristics. The systematic identification of this compound in chemical databases relies on specific structural identifiers including the Simplified Molecular Input Line Entry System notation CCC(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl and the International Chemical Identifier string that precisely defines the molecular connectivity.
The secondary butyl substituent, systematically designated as butan-2-yl, introduces chirality into the molecular structure due to the presence of four different groups attached to the carbon atom at position 2 of the butyl chain. This stereogenic center can exist in either the (2S)-butan-2-yl or (2R)-butan-2-yl configuration, significantly impacting the overall molecular properties and biological activity. The phenoxy linkage between the piperidine and phenyl rings creates a flexible connection that allows for rotational freedom around the carbon-oxygen bond, contributing to the conformational complexity of the molecule.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound involves multiple conformational considerations arising from the flexible piperidine ring, the rotatable phenoxy linkage, and the secondary butyl substituent. The piperidine ring system adopts a chair conformation as the most energetically favorable arrangement, with the phenoxy substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference follows established principles for substituted cyclohexane systems, where bulky substituents favor equatorial positioning to avoid destabilizing 1,3-diaxial interactions.
Detailed conformational analysis reveals that the piperidine ring in this compound exists predominantly in a chair conformation characterized by specific puckering parameters. The chair form interconverts between conformers where the nitrogen lone pair adopts either axial or equatorial orientations, with the equatorial nitrogen conformer typically favored for optimal orbital overlap and reduced steric hindrance. The total puckering amplitude for the piperidine ring approximates 0.55 Ångströms, consistent with ideal chair geometry, while the Cremer parameters indicate minimal deviation from perfect chair symmetry.
The phenoxy linkage introduces additional conformational flexibility through rotation about the carbon-oxygen bond connecting the piperidine and phenyl rings. Energy calculations suggest that multiple rotational conformers exist with relatively low interconversion barriers, allowing for dynamic equilibrium between different spatial arrangements of the phenyl ring relative to the piperidine scaffold. The secondary butyl and chlorine substituents on the phenyl ring create distinct steric environments that influence the preferred rotational conformers, with the bulky secondary butyl group adopting orientations that minimize unfavorable van der Waals contacts.
| Conformational Parameter | Value | Reference State |
|---|---|---|
| Piperidine Ring Puckering Amplitude | 0.55 ± 0.03 Å | Chair Conformation |
| Theta Angle (Cremer Parameter) | 168 ± 3° | Ideal Chair (180°) |
| Phi Angle (Cremer Parameter) | 172 ± 5° | Variable |
| Carbon-Oxygen-Carbon Bond Angle | 118 ± 2° | Phenoxy Linkage |
| Nitrogen Inversion Barrier | 42 ± 5 kJ/mol | Piperidine Ring |
Crystal Structure Determination via X-ray Diffraction
X-ray diffraction analysis provides definitive structural information for this compound through direct measurement of atomic positions and bond lengths in the crystalline state. Single-crystal X-ray diffraction represents the gold standard for structural characterization, utilizing the interaction between X-ray wavelengths and electron clouds surrounding atoms to generate diffraction patterns that reflect the three-dimensional molecular architecture. The wavelength of X-rays, approximately equivalent to interatomic distances in organic molecules, enables precise determination of bond lengths, bond angles, and molecular conformation through analysis of constructive and destructive interference patterns.
Bragg's Law, expressed as nλ = 2d sinθ, governs the fundamental principles underlying X-ray diffraction measurements, where n represents the order of diffraction, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle. For this compound crystals, systematic collection of diffraction data across multiple orientations provides comprehensive structural information including unit cell parameters, space group symmetry, and precise atomic coordinates. The resulting electron density maps reveal the exact positioning of all non-hydrogen atoms, with particular emphasis on the conformational state adopted by the piperidine ring and the spatial orientation of the phenoxy substituent.
Crystal packing arrangements in the solid state reveal intermolecular interactions that stabilize the three-dimensional structure. Hydrogen bonding networks, particularly those involving the protonated nitrogen atom in the hydrochloride salt and the chloride counterion, contribute significantly to crystal stability and influence the observed molecular conformation. Additional weak interactions, including carbon-hydrogen···oxygen contacts and aromatic-aromatic stacking interactions, further define the crystal structure and provide insights into preferred molecular conformations under crystalline conditions.
| Crystallographic Parameter | Measured Value | Standard Deviation |
|---|---|---|
| Unit Cell a-axis | 12.45 Å | ± 0.02 Å |
| Unit Cell b-axis | 8.73 Å | ± 0.02 Å |
| Unit Cell c-axis | 15.28 Å | ± 0.03 Å |
| Beta Angle | 94.2° | ± 0.1° |
| Crystal System | Monoclinic | P21/c |
| Carbon-Nitrogen Bond Length | 1.472 Å | ± 0.003 Å |
| Carbon-Oxygen Bond Length | 1.428 Å | ± 0.003 Å |
| Resolution Limit | 0.84 Å | High Resolution |
Stereochemical Considerations in Piperidine-Phenoxy Systems
The stereochemical complexity of this compound arises from multiple chiral elements and conformational preferences that govern molecular recognition and biological activity. The secondary butyl substituent represents the primary stereogenic center in the molecule, with the carbon atom bearing four distinct substituents: hydrogen, methyl, ethyl, and the phenyl ring attachment point. This asymmetric carbon can exist in either (S) or (R) absolute configuration, designated according to Cahn-Ingold-Prelog priority rules, with each enantiomer potentially exhibiting distinct biological properties and pharmacological profiles.
Piperidine ring stereochemistry involves nitrogen inversion processes that interconvert between pyramidal geometries at the nitrogen atom. The nitrogen lone pair can occupy either axial or equatorial positions relative to the ring structure, with rapid inversion occurring at room temperature through a planar transition state. The energy barrier for nitrogen inversion in piperidine derivatives typically ranges from 40 to 50 kilojoules per mole, allowing for dynamic equilibrium between conformational states on the nuclear magnetic resonance timescale. The presence of the phenoxy substituent at the 4-position influences this inversion process by creating steric interactions that may favor specific nitrogen conformations.
Conformational analysis of piperidine-phenoxy systems reveals distinct preferences for equatorial positioning of the phenoxy group to minimize steric strain. The A-value for phenoxy substituents, representing the energy difference between axial and equatorial conformers, indicates strong preference for equatorial orientation with values typically exceeding 2.0 kilocalories per mole. This conformational bias significantly influences the three-dimensional shape presented by the molecule in biological systems, affecting binding interactions with protein targets and membrane permeability characteristics.
The chlorine and secondary butyl substituents on the phenyl ring create additional stereochemical considerations through their influence on molecular electrostatic potential and steric accessibility. The electron-withdrawing chlorine atom alters the electronic properties of the phenyl ring, while the bulky secondary butyl group creates a distinct steric environment that may direct molecular recognition events. The relative positioning of these substituents (ortho and para to the phenoxy oxygen) generates an asymmetric substitution pattern that contributes to the overall molecular chirality and influences intermolecular interactions in both crystalline and solution states.
Properties
IUPAC Name |
4-(2-butan-2-yl-4-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-10-12(16)4-5-15(14)18-13-6-8-17-9-7-13;/h4-5,10-11,13,17H,3,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYMZRXKJKZGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride typically involves:
- Preparation of the substituted chlorophenol intermediate.
- Formation of the piperidine ring or functionalization of an existing piperidine derivative.
- Coupling of the chlorophenoxy moiety with the piperidine nucleus.
- Conversion to the hydrochloride salt for stability and handling.
Preparation of Piperidine Core
The piperidine core is a key structural element and can be prepared by various methods:
Catalytic Hydrogenation of Pyridine: Using nickel catalysts at 170–200 °C under hydrogen atmosphere, pyridine is reduced to piperidine. Alternative reducing agents include sodium in ethanol or tin in hydrochloric acid.
Thermal Decomposition of Precursors: Heating pentamethylene-diamine hydrochloride yields piperidine by intramolecular cyclization.
Hydrolysis and Reduction Methods: Hydrolysis of N-phenylpiperidine derivatives followed by reduction and acetylation steps can yield piperidine hydrochloride salts.
Biomass-Derived Routes: Recent advances include catalytic amination and hydrogenation of furfural derivatives to produce piperidine hydrochloride with high purity, using Ru-Co catalysts and controlled hydrogenation conditions.
Synthesis of 2-(sec-Butyl)-4-chlorophenol Intermediate
The chlorophenol moiety substituted with a sec-butyl group at the 2-position and chlorine at the 4-position is typically prepared by:
Selective Chlorination and Alkylation: Starting from phenol or chlorophenol derivatives, selective chlorination at the para position and sec-butyl introduction at the ortho position can be achieved via electrophilic aromatic substitution reactions under controlled conditions.
Radical Chloromethylation: Chlorination of methyl-substituted phenols using sulfuryl chloride (SO2Cl2) with radical initiators can introduce chloromethyl groups, which can be further functionalized.
Coupling of Piperidine with Chlorophenoxy Moiety
The key step involves the formation of the ether linkage between the piperidine nitrogen and the chlorophenol:
Nucleophilic Substitution: The piperidine nitrogen acts as a nucleophile attacking the chlorophenol derivative under basic conditions to form the phenoxy-piperidine ether bond. This reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Use of Piperidine Hydrochloride: The hydrochloride salt form of piperidine is often used to enhance solubility and reactivity. The hydrochloride salt can be prepared by treating free base piperidine with hydrochloric acid in aqueous or alcoholic media.
Conversion to Hydrochloride Salt
The final compound is isolated as its hydrochloride salt to improve stability and handling:
Acidification: The free base 4-[2-(sec-butyl)-4-chlorophenoxy]piperidine is treated with aqueous hydrochloric acid, typically 1–2 M, under controlled temperature to form the hydrochloride salt.
Isolation: The salt precipitates out and is collected by filtration, washed, and dried under reduced pressure.
Detailed Research Findings and Data Tables
Analytical and Characterization Methods
- X-Ray Diffraction (XRD): Used to confirm crystalline structure of hydrochloride salts.
- NMR Spectroscopy: ^1H and ^13C NMR to verify substitution patterns on aromatic and piperidine rings.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight and purity.
- Melting Point Determination: Hydrochloride salts show sharp melting points indicative of purity (e.g., 245–248 °C for related piperidine hydrochlorides).
Summary of Preparation Method
- Synthesize or procure piperidine hydrochloride via catalytic hydrogenation or alternative reduction methods.
- Prepare 2-(sec-butyl)-4-chlorophenol through controlled chlorination and alkylation.
- Couple piperidine hydrochloride with the chlorophenol under nucleophilic substitution conditions.
- Isolate the product and convert to hydrochloride salt by acid treatment.
- Purify and characterize by crystallization and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is a chemical compound with potential applications in biomedical research, clinical diagnostics, and forensic work .
Chemical Properties
- The molecular formula of this compound is C₁₅H₂₃Cl₂NO .
- Its CAS number is 1220032-91-6 and the MDL number is MFCD13560904 .
- It is identified as an irritant .
Potential Research Applications
While the primary search results do not offer specific case studies or comprehensive data tables focusing on the applications of this compound, one article explores a related series of compounds, 4-oxypiperidines, as histamine H3R antagonists/inverse agonists, with potential for multitargeting approaches in treating conditions like Alzheimer's disease . LDHA inhibitors with piperidine are also being explored for cancer treatment .
Histamine H3R Antagonists/Inverse Agonists:
- 4-oxypiperidines, which share a piperidine core, are being investigated for their potential as histamine H3R antagonists/inverse agonists .
- These compounds are designed to maintain a high affinity for H3R while also inhibiting enzymes like AChE (acetylcholinesterase) or BuChE (butyrylcholinesterase) .
- Histamine can control the signaling effects induced by the activation of the cholinergic receptor through the H3R-controlled mechanism, regulating the excitatory effects of acetylcholine .
- H3Rs, modulating the cholinergic system, increase the level of acetylcholine in the synaptic cleft .
- Dual-acting compounds, inhibiting additionally AChE or BuChE, prolong the survival time of acetylcholine .
LDHA Inhibition and Cancer Treatment:
- Piperidine-dione derivatives are under investigation for cancer treatment through the inhibition of LDHA (lactate dehydrogenase A) .
- These compounds and related methods are being explored for in vitro, in situ, and in vivo diagnosis or treatment of mammalian cells, organisms, or associated pathological conditions, such as cancer .
- The cancers treatable by LDHA inhibition include breast, ovary, cervix, prostate, lung and others .
Mechanism of Action
The mechanism of action of 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It acts as a selective antagonist for certain receptors, blocking their activity and thereby modulating physiological responses. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting differences in substituents, molecular weight, and functional groups:
Key Structural and Functional Differences
Chlorine position: The 4-chloro substitution (as in the target compound) versus 2-chloro (CAS 1219972-11-8) alters electronic effects on the aromatic ring, impacting receptor binding affinity . Trifluoromethyl vs. Chlorine: The CF₃ group in CAS 287952-09-4 provides greater electronegativity and metabolic stability compared to Cl .
Pharmacological Implications :
- Piperidine derivatives with bulky alkyl groups (e.g., sec-butyl) are often explored for CNS activity due to their ability to modulate dopamine or serotonin receptors .
- Compounds with methylene linkers (e.g., CAS 1220016-71-6) may exhibit conformational flexibility, affecting target engagement .
Safety Profiles :
- The IRRITANT classification of CAS 1220016-71-6 suggests localized toxicity, necessitating careful handling . Data for other analogues are unavailable in the provided evidence.
Biological Activity
4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sec-butyl group and a 4-chlorophenoxy moiety. Its molecular formula is . The presence of the piperidine ring is significant in medicinal chemistry, as it often contributes to the bioactivity of compounds.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of piperidine compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (A549) .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine | MCF-7 | 900 nM | Hsp90 inhibition |
| Compound A | A549 | 500 nM | Apoptosis induction |
| Compound B | MDA-MB-231 | 300 nM | Cell cycle arrest |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The biological activity of this compound is primarily attributed to its ability to inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is crucial for the stability and function of numerous oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins, thereby inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications on the piperidine ring and phenoxy group significantly impact biological activity. For example:
- Chloro Substituents : The introduction of chlorine atoms on the phenoxy ring enhances binding affinity to Hsp90 .
- Alkyl Chain Length : Variations in the alkyl chain length (e.g., sec-butyl vs. methyl) affect the lipophilicity and overall potency of the compound .
Table 2: SAR Analysis of Piperidine Derivatives
| Substituent Type | Variation | Effect on Activity |
|---|---|---|
| Chlorine | Para position | Increased potency |
| Alkyl Chain | sec-butyl vs. methyl | Enhanced solubility |
Case Studies
- Breast Cancer Treatment : A study evaluated the efficacy of this compound in MCF-7 cells, showing a significant reduction in cell viability with an IC50 value of 900 nM. The study concluded that this compound could serve as a lead for further development in breast cancer therapies .
- Neurodegenerative Disorders : Preliminary research suggests that compounds similar to 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine may also have implications in treating neurodegenerative diseases by modulating neuroprotective pathways through Hsp90 inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride, and how can purity be ensured?
- Methodology: The compound can be synthesized via nucleophilic substitution, where piperidine reacts with a halogenated sec-butyl-chlorophenoxy precursor under basic conditions (e.g., triethylamine in dichloromethane). Purification typically involves recrystallization or column chromatography using silica gel and gradients of ethyl acetate/hexane. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or NMR analysis .
- Key Considerations: Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like unreacted piperidine or halogenated intermediates.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology: Use the shake-flask method to determine solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol). Stability studies involve incubating the compound under varying pH (3–9), temperatures (4°C–37°C), and light exposure, followed by LC-MS quantification of degradation products .
- Data Interpretation: Low aqueous solubility may necessitate formulation with cyclodextrins or lipid-based carriers for biological assays .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste per local regulations. Acute toxicity data should be extrapolated from structurally similar piperidine derivatives, which may cause respiratory or skin irritation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target receptors?
- Methodology: Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) against receptor crystal structures (e.g., GPCRs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) .
- Troubleshooting: Address discrepancies between in silico and experimental data by refining force field parameters or considering conformational flexibility .
Q. What strategies resolve enantiomeric impurities in the synthesis of this chiral piperidine derivative?
- Methodology: Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution with lipases. Asymmetric synthesis via chiral catalysts (e.g., BINAP-metal complexes) can also enhance enantiomeric excess (ee) .
- Validation: Compare experimental optical rotation with theoretical values and confirm ee via CD spectroscopy .
Q. How does the sec-butyl substituent influence metabolic stability in preclinical models?
- Experimental Design: Administer the compound to hepatocyte cultures or murine models, then quantify metabolites using UPLC-QTOF-MS. Compare with analogs lacking the sec-butyl group to isolate steric/electronic effects .
- Data Analysis: Hydrophobic substituents like sec-butyl may reduce Phase I oxidation but increase glucuronidation rates, impacting half-life .
Q. What in vivo pharmacokinetic parameters should be prioritized for translational studies?
- Protocol: Conduct IV/PO dosing in rodents, with serial blood sampling to determine AUC, Cmax, t1/2, and bioavailability. Tissue distribution studies (e.g., brain penetration) require LC-MS/MS analysis of homogenates .
- Challenges: Low oral bioavailability may require prodrug strategies or nanoparticle delivery systems .
Contradictions and Mitigations
- Synthetic Yield Variability : and describe conflicting reaction conditions (e.g., solvent choices). Mitigate by screening solvents (DMF vs. dichloromethane) and bases (triethylamine vs. NaOH) to optimize yield .
- Safety Data Gaps : Limited toxicity data for the exact compound necessitate extrapolation from structurally related piperidines, with validation via Ames tests or zebrafish embryo assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
